S-Benzyl N-(2-fluorophenyl)thiocarbamate
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Overview
Description
S-Benzyl N-(2-fluorophenyl)thiocarbamate: is an organic compound with the molecular formula C14H12FNOS and a molecular weight of 261.32 g/mol . This compound is part of the thiocarbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl N-(2-fluorophenyl)thiocarbamate typically involves the reaction of benzyl chloride with N-(2-fluorophenyl)thiocarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl N-(2-fluorophenyl)thiocarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Chemistry: S-Benzyl N-(2-fluorophenyl)thiocarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of S-Benzyl N-(2-fluorophenyl)thiocarbamate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition . The specific molecular targets and pathways depend on the enzyme and the context of the reaction .
Comparison with Similar Compounds
S-Benzyl N-(2-(trifluoromethyl)phenyl)thiocarbamate: This compound has a similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
S-Benzyl N-(2-chlorophenyl)thiocarbamate: This compound has a chlorophenyl group instead of a fluorophenyl group.
Uniqueness: S-Benzyl N-(2-fluorophenyl)thiocarbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
112434-09-0 |
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Molecular Formula |
C14H12FNOS |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
S-benzyl N-(2-fluorophenyl)carbamothioate |
InChI |
InChI=1S/C14H12FNOS/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChI Key |
KTRJISZPYJPNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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